

7-Bromo-5-fluoro-1-benzofuran molecular weight and formula

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Compound of Interest

Compound Name: 7-Bromo-5-fluoro-1-benzofuran

Cat. No.: B1343895

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An In-Depth Technical Guide to **7-Bromo-5-fluoro-1-benzofuran**: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **7-Bromo-5-fluoro-1-benzofuran**, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its core molecular properties, outline a robust synthetic strategy with mechanistic insights, detail methods for analytical characterization, and explore its applications in modern drug discovery.

Core Molecular and Physical Properties

7-Bromo-5-fluoro-1-benzofuran, also known as 7-bromo-5-fluorobenzo[b]furan, is a halogenated derivative of the benzofuran scaffold. The strategic placement of bromine and fluorine atoms makes it a valuable intermediate for introducing further chemical diversity through cross-coupling reactions and other transformations. Its fundamental properties are summarized below.

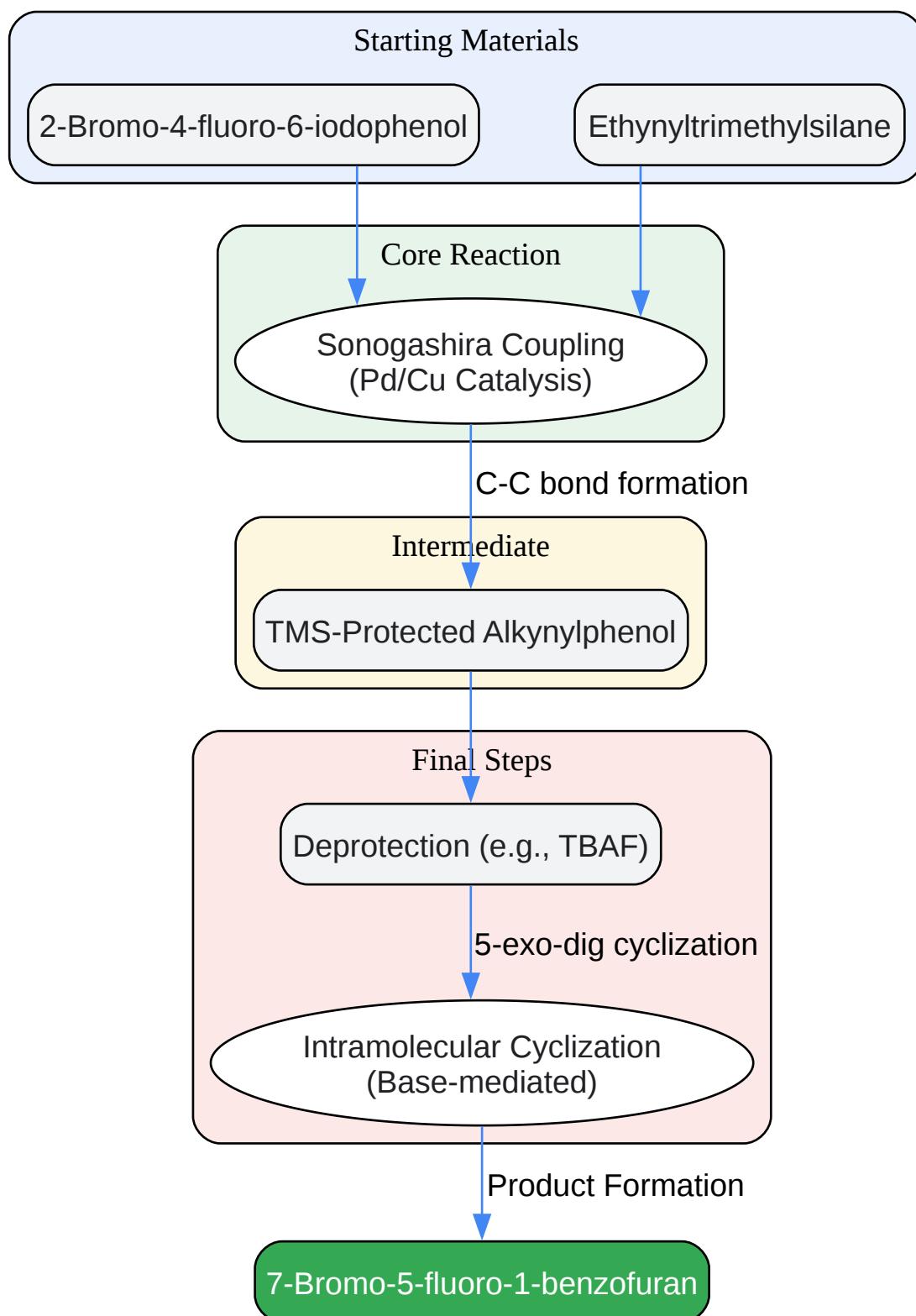
Identifier	Value	Source(s)
Molecular Formula	C ₈ H ₄ BrFO	[1] [2] [3]
Molecular Weight	215.02 g/mol	[3]
CAS Number	253429-19-5	[1] [2] [3]
Canonical SMILES	FC1=CC(Br)=C2OC=CC2=C1	[2] [4]
InChI Key	TYBMMMOEVBNNTDU-UHFFFAOYSA-N	[2] [4]

Physical Property	Value	Source(s)
Appearance	Clear colorless to pale yellow liquid	[2]
Density	1.697 g/cm ³	[1]
Boiling Point	233.37 °C at 760 mmHg	[1]
Flash Point	94.939 °C	[1]
Refractive Index	1.5780 - 1.5830 @ 20°C	[2]

Synthesis and Mechanistic Rationale

The synthesis of substituted benzofurans is a well-established field, with numerous strategies employing transition-metal catalysis.[\[5\]](#)[\[6\]](#) A highly effective and common approach involves a Sonogashira cross-coupling reaction followed by an intramolecular cyclization. This method offers a convergent and flexible route to the benzofuran core.

A plausible and efficient synthesis of **7-Bromo-5-fluoro-1-benzofuran** can be envisioned starting from a suitably substituted iodophenol and a protected acetylene source. The choice of a palladium catalyst, often in conjunction with a copper(I) co-catalyst, is critical for facilitating the carbon-carbon bond formation of the Sonogashira coupling.[\[7\]](#)

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Caption: Proposed synthetic workflow for **7-Bromo-5-fluoro-1-benzofuran**.

Experimental Protocol: Two-Step Synthesis

Step 1: Sonogashira Coupling

- To a dry, argon-purged flask, add 2-bromo-4-fluoro-6-iodophenol (1.0 eq), $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (0.02 eq), and CuI (0.04 eq).
- Add degassed triethylamine (3.0 eq) as both the base and a solvent. The base is crucial for neutralizing the HI generated during the catalytic cycle.
- Add ethynyltrimethylsilane (1.2 eq). The trimethylsilyl (TMS) group is an effective protecting group for the terminal alkyne, preventing self-coupling.
- Stir the reaction mixture at room temperature for 12-18 hours, monitoring progress by TLC or GC-MS.
- Upon completion, filter the mixture through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography to yield the silyl-protected alkynylphenol intermediate.

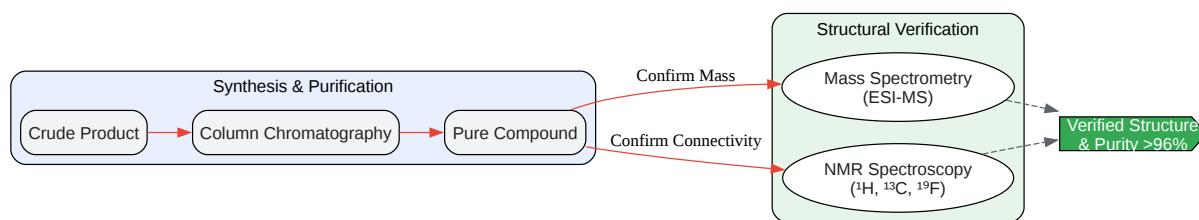
Step 2: Deprotection and Cyclization

- Dissolve the purified intermediate from Step 1 in anhydrous tetrahydrofuran (THF).
- Add potassium carbonate (K_2CO_3 , 2.0 eq). The base facilitates both the deprotection of the TMS group and the subsequent intramolecular nucleophilic attack.
- Heat the mixture to reflux (approx. 66 °C) for 4-6 hours. The elevated temperature promotes the 5-exo-dig cyclization, which is kinetically favored.
- Cool the reaction to room temperature and quench with water.
- Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

- Purify the final product, **7-Bromo-5-fluoro-1-benzofuran**, via flash column chromatography to obtain a clear, pale yellow liquid.[2]

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of mass spectrometry and NMR spectroscopy provides a self-validating system for structural elucidation.



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Caption: Workflow for purification and analytical validation.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the mass-to-charge ratio (m/z) of the compound, confirming its molecular weight. The predicted collision cross-section (CCS) values can further aid in identification.

Protocol: ESI-MS Analysis

- Prepare a dilute solution of the purified compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Infuse the sample directly into the ESI-MS instrument.

- Acquire spectra in both positive and negative ion modes to observe adducts such as $[M+H]^+$ and $[M-H]^-$.
- Compare the observed m/z values with the theoretical mass of C_8H_4BrFO .

Table: Predicted Collision Cross Section (CCS) Data[4]

Adduct	m/z	Predicted CCS (\AA^2)
$[M+H]^+$	214.95024	135.1
$[M+Na]^+$	236.93218	150.4

| $[M-H]^-$ | 212.93568 | 142.9 |

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise molecular structure. 1H , ^{13}C , and ^{19}F NMR experiments are required for full characterization.

Protocol: NMR Sample Preparation

- Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., $CDCl_3$).
- Transfer the solution to a 5 mm NMR tube.
- Acquire 1H , $^{13}C\{^1H\}$, and ^{19}F NMR spectra. For unambiguous assignments, 2D experiments like COSY and HSQC may be necessary.

Applications in Drug Discovery

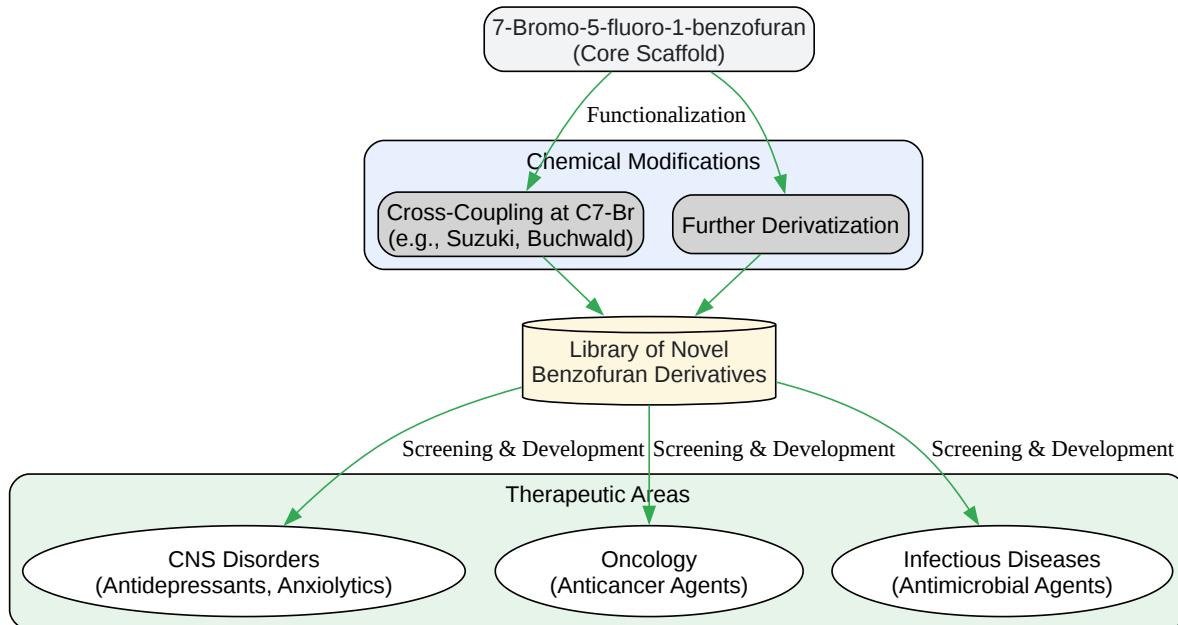
The benzofuran scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[8][9] **7-Bromo-5-fluoro-1-benzofuran** serves as a versatile building block for creating novel therapeutic agents.

The presence of halogen atoms significantly influences the pharmacokinetic and pharmacodynamic properties of a molecule. The bromine atom at the 7-position provides a

handle for further diversification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various aryl, heteroaryl, or alkyl groups. The fluorine atom at the 5-position can enhance metabolic stability and binding affinity through favorable electronic interactions.[10]

This compound is particularly valuable in the development of:

- Central Nervous System (CNS) Agents: The benzofuran core has been shown to have the potential to cross the blood-brain barrier, making it a suitable scaffold for designing drugs targeting CNS disorders like depression, anxiety, or neurodegenerative diseases.[11]
- Enzyme Inhibitors: As a precursor, it is used to synthesize more complex molecules that can act as enzyme inhibitors or receptor modulators for various therapeutic targets.[11][12]
- Anticancer and Antimicrobial Agents: Halogenated benzofuran derivatives have demonstrated significant potential as anticancer and antimicrobial agents, with the halogens often contributing to enhanced binding affinity and cytotoxic activity.[10][13]



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Caption: Logical pathway from the core scaffold to therapeutic applications.

Safety and Handling

As with any laboratory chemical, **7-Bromo-5-fluoro-1-benzofuran** should be handled with appropriate care. Based on data for structurally similar compounds like 7-Bromo-5-chloro-1-benzofuran, it should be treated as potentially harmful and irritant.[\[14\]](#)

- Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

- Hazards: May cause skin and serious eye irritation. May be harmful if swallowed and may cause respiratory irritation.[[14](#)]
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

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